REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([OH:9])[cH:5][c:6]([Br:8])[cH:7]1.[C:15]([CH3:16])([CH3:17])([CH3:18])[Si:19]([CH3:20])([CH3:21])[Cl:22].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[Cl:23][CH2:24][Cl:25].[nH:10]1[cH:11][cH:12][n:13][cH:14]1>>[Br:1][c:2]1[cH:3][c:4]([O:9][Si:19]([C:15]([CH3:16])([CH3:17])[CH3:18])([CH3:20])[CH3:21])[cH:5][c:6]([Br:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc(Br)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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|
Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)Oc1cc(Br)cc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |